2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile
Overview
Description
Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile: is a chemical compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group This particular compound is known for its unique structure, which includes a thiophene ring, a nitrile group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile typically involves the reaction of a thiophene derivative with a dimethylamino compound under specific conditions. One common method involves the condensation of a thiophene-2-carbaldehyde with dimethylformamide dimethyl acetal (DMFDMA) in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the removal of by-products and purification steps such as recrystallization or chromatography are crucial in industrial settings to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like hydroxylamine or hydrazine in ethanol.
Major Products:
Oxidation: Oxo derivatives of the thiophene ring.
Reduction: Amine derivatives.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and enaminone derivatives
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile involves its interaction with various molecular targets. The compound’s enaminone structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Its biological activity is attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Alpha-[(Dimethylamino)methylene]-beta-oxo-2-furanpropanenitrile: Similar structure but with a furan ring instead of a thiophene ring.
Alpha-[(Dimethylamino)methylene]-beta-oxo-2-pyrrolepropanenitrile: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness: Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of thiophene-based heterocycles and materials.
Properties
IUPAC Name |
3-(dimethylamino)-2-(thiophene-2-carbonyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFGDHPUCKBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186265 | |
Record name | α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-22-3 | |
Record name | α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52200-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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